molecular formula C17H18N2O2 B3571857 N-methyl-3-[(3-phenylpropanoyl)amino]benzamide

N-methyl-3-[(3-phenylpropanoyl)amino]benzamide

Cat. No.: B3571857
M. Wt: 282.34 g/mol
InChI Key: JZUWIVUEFLJOKN-UHFFFAOYSA-N
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Description

N-methyl-3-[(3-phenylpropanoyl)amino]benzamide is an organic compound with the molecular formula C23H22N2O2 It is a derivative of benzamide, featuring a phenylpropanoyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[(3-phenylpropanoyl)amino]benzamide typically involves the following steps:

    Acylation Reaction: The starting material, 3-aminobenzamide, undergoes an acylation reaction with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine. This forms the intermediate 3-[(3-phenylpropanoyl)amino]benzamide.

    Methylation Reaction: The intermediate is then subjected to a methylation reaction using methyl iodide and a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[(3-phenylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-methyl-3-[(3-phenylpropanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-[(3-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-[(3-phenylpropanoyl)amino]benzamide: C23H22N2O2

    N-methyl-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide: C23H22N2O2

    Benzenepropanamide, N-[3-[(methylphenylamino)carbonyl]phenyl]: C23H22N2O2

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a phenylpropanoyl group and a methyl group on the amide nitrogen. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-methyl-3-(3-phenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-18-17(21)14-8-5-9-15(12-14)19-16(20)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWIVUEFLJOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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